An In-Depth Technical Guide to the Synthesis and Characterization of (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid
An In-Depth Technical Guide to the Synthesis and Characterization of (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid
Prepared by: Gemini, Senior Application Scientist
Introduction: Bridging Medicinal Chemistry and Synthetic Utility
(3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid is a bifunctional organic compound featuring two key pharmacophores: a phenylboronic acid and an N-aryl amide. The boronic acid moiety is of immense interest in drug development and organic synthesis. As a versatile functional group, it serves as a crucial building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds.[1][2] Furthermore, the electrophilic nature of the boron atom allows for reversible covalent interactions with diols, a characteristic leveraged in the design of sensors and enzyme inhibitors.[3] The N-(2-methoxyphenyl)benzamide portion of the molecule provides a rigid, well-defined scaffold that can participate in hydrogen bonding and other non-covalent interactions, making it a valuable structural motif for probing biological targets.
This guide provides a comprehensive overview of a robust synthetic pathway to (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid, followed by a detailed discussion of the analytical techniques required for its thorough characterization and quality control. The methodologies described herein are grounded in established chemical principles and are designed to be both reliable and reproducible for researchers in synthetic chemistry and drug discovery.
Proposed Synthesis: Amide Bond Formation
The most direct and reliable route to the target compound is through a standard amide coupling reaction. This strategy involves the activation of the carboxylic acid group of 3-Carboxyphenylboronic acid and its subsequent reaction with the amine group of 2-Methoxyaniline. This method is preferred due to its high efficiency, mild reaction conditions, and broad functional group tolerance.
Synthetic Workflow
The coupling is facilitated by a carbodiimide activating agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an additive, Hydroxybenzotriazole (HOBt). EDC activates the carboxylic acid, making it susceptible to nucleophilic attack. HOBt is crucial for suppressing side reactions, such as the formation of an unreactive N-acylurea byproduct, and minimizing racemization if chiral centers were present.[4][5][6]
Caption: Proposed synthesis workflow via EDC/HOBt-mediated amide coupling.
Detailed Experimental Protocol
Materials:
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3-Carboxyphenylboronic acid (1.0 eq)
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2-Methoxyaniline (1.05 eq)
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) (1.2 eq)
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Hydroxybenzotriazole (HOBt) (1.2 eq)
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N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate (EtOAc)
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Carboxyphenylboronic acid (1.0 eq).
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Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).
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Add 2-Methoxyaniline (1.05 eq), HOBt (1.2 eq), and EDC-HCl (1.2 eq) to the solution.
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Cool the flask in an ice bath (0 °C) and slowly add DIPEA (3.0 eq) dropwise. The base is essential to neutralize the hydrochloride salt of EDC and the HOBt, facilitating the reaction.[7]
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
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Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purify the crude material by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid.
Physicochemical and Structural Characterization
Accurate characterization is paramount to confirm the identity, purity, and structure of the synthesized compound.
Molecular Structure
Caption: Structure of (3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₄BNO₄ |
| Molecular Weight | 271.08 g/mol |
| Appearance | White to off-white solid (expected) |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
| CAS Number | Not yet assigned |
Spectroscopic and Chromatographic Data
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. Samples should be dissolved in a suitable deuterated solvent, such as DMSO-d₆.
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¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.
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Protocol: Dissolve ~5-10 mg of the sample in ~0.6 mL of DMSO-d₆. Acquire the spectrum on a 400 MHz or higher spectrometer.
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Expected Resonances:
Chemical Shift (δ, ppm) Multiplicity Integration Assignment ~10.2 Singlet 1H Amide NH ~8.2 Singlet 2H Boronic acid B(OH ₂) ~8.1 Singlet 1H Ar-H (proton between boronic acid and amide) ~7.9 Doublet 1H Ar-H (ortho to amide on boronic acid ring) ~7.8 Doublet 1H Ar-H (ortho to boronic acid on boronic acid ring) ~7.5 Triplet 1H Ar-H (meta to both groups on boronic acid ring) ~7.2-7.0 Multiplet 4H Ar-H (protons on methoxyphenyl ring) | ~3.9 | Singlet | 3H | Methoxy O-CH ₃ |
-
-
¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton.
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Protocol: Use the same sample as for ¹H NMR. Acquire a proton-decoupled spectrum.
-
Expected Resonances:
Chemical Shift (δ, ppm) Assignment ~165 Amide C =O ~150-120 Aromatic C -H and C -q ~135 Aromatic C -B (often broad or unobserved) ~115-110 Aromatic C -H (methoxyphenyl ring) | ~56 | Methoxy O-C H₃ |
-
-
¹¹B NMR Spectroscopy: This confirms the presence and electronic state of the boron atom.[7]
-
Protocol: Use the same sample. Acquire a proton-decoupled spectrum.
-
Expected Resonance: A broad singlet is expected in the range of δ 28-30 ppm , characteristic of a trigonal planar arylboronic acid.
-
3.3.2. Mass Spectrometry (MS)
MS is used to confirm the molecular weight and elemental composition of the compound.
-
Protocol: Prepare a dilute solution of the sample in methanol or acetonitrile. Analyze using Electrospray Ionization (ESI) in positive ion mode.
-
Expected Result: The high-resolution mass spectrum (HRMS) should show a prominent peak for the protonated molecular ion [M+H]⁺.
-
Calculated m/z for [C₁₄H₁₅BNO₄]⁺: 272.1089
-
Observed m/z: Should be within 5 ppm of the calculated value.
-
3.3.3. Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule.
-
Protocol: Analyze the solid sample using an ATR-FTIR spectrometer.
-
Expected Characteristic Peaks:
Wavenumber (cm⁻¹) Vibration Functional Group 3400-3200 (broad) O-H stretch Boronic acid ~3300 (sharp) N-H stretch Amide ~1660 C=O stretch (Amide I) Amide ~1540 N-H bend (Amide II) Amide 1380-1320 B-O stretch Boronic acid | ~1250 | C-O stretch | Aryl ether |
3.3.4. High-Performance Liquid Chromatography (HPLC)
HPLC is essential for determining the purity of the final compound. Analysis of boronic acids can be challenging due to their potential for dehydration or degradation on the column.
-
Protocol: A reversed-phase method is recommended.
-
Column: C18, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid or trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Expected Result: A pure sample should exhibit a single major peak. The retention time can be used for quality control across different batches.
Applications in Research and Development
(3-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid is a valuable intermediate for further chemical synthesis.
-
Suzuki-Miyaura Coupling: The boronic acid functionality can be readily coupled with a wide range of aryl or vinyl halides to construct complex biaryl structures, which are prevalent in pharmaceuticals.[1]
-
Bioisostere for Carboxylic Acids: Boronic acids are considered bioisosteres of carboxylic acids and can form unique interactions with biological targets.[3]
-
Fragment-Based Drug Discovery: This molecule can serve as a fragment for screening against protein targets, particularly serine proteases, where the boron atom can form a covalent but reversible bond with a catalytic serine residue.
Safety Information
Handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.
-
GHS Hazard Statements (Predicted):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
References
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Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.). Retrieved from [Link]
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Reddy, K. L., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. Available at: [Link]
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Reddy, K. L., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed. Available at: [Link]
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Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
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Reddy, K. L., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. Available at: [Link]
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Sperandio, O., et al. (2018). N-Arylbenzamides: extremely simple scaffolds for the development of novel estrogen receptor agonists. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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A solvent-free procedure for the formation of amides without exclusion of air and moisture is described. (n.d.). PubMed. Available at: [Link]
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Synthesis of N-(Un)Substituted-N-(2-Methoxyphenyl/Phenyl)-4- Chlorobenzenesulfonamides as Potent Antibacterial Derivatives. (2015). ResearchGate. Available at: [Link]
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Convenient amidation of carboxyl group of carboxyphenylboronic acids. (n.d.). ResearchGate. Available at: [Link]
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Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for. (n.d.). Semantic Scholar. Available at: [Link]
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Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. (n.d.). PubMed. Available at: [Link]
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Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. (n.d.). PubMed. Available at: [Link]
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Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. (2024). MDPI. Available at: [Link]
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